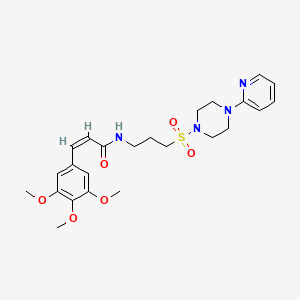
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one, also known as CZC-54252, is a novel compound with potential pharmaceutical applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities, including anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is not fully understood. However, it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it prevents the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This, in turn, can lead to improved mood and reduced symptoms of depression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced symptoms of depression. It has also been found to reduce the production of inflammatory cytokines, leading to reduced inflammation. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one is its potential as a multi-target drug, as it has been found to have various biological activities. This makes it a promising candidate for the treatment of various diseases, including cancer and depression. However, one limitation of this compound is its limited availability, as it is a novel compound that has not yet been extensively studied.
Orientations Futures
There are several future directions for the study of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one. One direction is to further investigate its potential as an anticancer agent, as it has shown promising results in vitro. Another direction is to study its potential as an antidepressant, as it has been found to increase the levels of serotonin and norepinephrine in the brain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a multi-target drug.
Méthodes De Synthèse
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one involves the reaction of 3,4-dimethoxybenzylamine with 4-chlorophenylacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-oxo-1-pyrrolidine acetamide to yield this compound. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory activity, as it has been found to reduce the production of inflammatory cytokines in vitro. Furthermore, this compound has been studied for its potential use as an antidepressant, as it has been found to increase the levels of serotonin and norepinephrine in the brain.
Propriétés
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-14-8-3-11(9-15(14)24-2)10-21-17(16(20)18(21)22)12-4-6-13(19)7-5-12/h3-9,16-17H,10,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHALKTUKXCXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2838447.png)
![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)
![Ethyl 5-[(3-methoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2838451.png)

![3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838453.png)


![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)




